![molecular formula C19H25N3O2S B3312543 2-((1-cyclohexyl-1H-imidazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide CAS No. 946319-85-3](/img/structure/B3312543.png)
2-((1-cyclohexyl-1H-imidazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide
Overview
Description
2-((1-cyclohexyl-1H-imidazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide, commonly known as EHT 1864, is a small molecule inhibitor that targets Rho GTPases. Rho GTPases are a family of proteins that play a crucial role in cell migration, proliferation, and survival. EHT 1864 has been extensively studied for its potential therapeutic applications in cancer and other diseases.
Mechanism of Action
EHT 1864 targets Rho GTPases, which are involved in the regulation of the cytoskeleton and cell motility. By inhibiting Rho GTPases, EHT 1864 disrupts the cytoskeleton and inhibits cell migration and invasion.
Biochemical and Physiological Effects:
EHT 1864 has been shown to have several biochemical and physiological effects. It inhibits the activity of Rho GTPases, which in turn affects the cytoskeleton and cell motility. EHT 1864 also induces apoptosis in cancer cells and enhances the effectiveness of chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
EHT 1864 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and used in cell culture studies. However, EHT 1864 has some limitations, including its potential toxicity and off-target effects.
Future Directions
There are several potential future directions for the study of EHT 1864. One direction is to further investigate its potential therapeutic applications in cancer, including its effectiveness in combination with other therapies. Another direction is to study its potential applications in other diseases, such as cardiovascular disease and neurological disorders. Additionally, further studies are needed to better understand the mechanism of action and potential side effects of EHT 1864.
Scientific Research Applications
EHT 1864 has been studied extensively for its potential therapeutic applications in cancer. It has been shown to inhibit the migration and invasion of cancer cells, as well as induce apoptosis (programmed cell death) in cancer cells. EHT 1864 has also been studied for its potential to enhance the effectiveness of chemotherapy and radiation therapy.
properties
IUPAC Name |
2-(1-cyclohexylimidazol-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-2-24-17-10-8-15(9-11-17)21-18(23)14-25-19-20-12-13-22(19)16-6-4-3-5-7-16/h8-13,16H,2-7,14H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSDSVZAZXTWIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-cyclohexyl-1H-imidazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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